molecular formula C10H14F3N3O2 B6318637 tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate CAS No. 1382722-54-4

tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate

Cat. No. B6318637
CAS RN: 1382722-54-4
M. Wt: 265.23 g/mol
InChI Key: KSXSWAMYOBWCJZ-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate (TBITC) is an organic compound belonging to the class of tertiary amines. It is a white crystalline solid that is soluble in water and has a melting point of 200-202°C. TBITC has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It is used as a reagent for the synthesis of various organic compounds and pharmaceuticals, and as a catalyst for the synthesis of polymers. TBITC is also used as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization.

Scientific Research Applications

Drug Development: Enhancing Pharmacokinetics

The incorporation of the trifluoromethyl group into pharmaceutical compounds can significantly improve their pharmacokinetic properties. This modification often leads to increased metabolic stability, which is crucial for maintaining therapeutic levels of a drug within the body. The specific structure of tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate could potentially be utilized in the design of new drugs that require enhanced metabolic stability and prolonged action .

Medicinal Chemistry: Targeting Enzyme Inhibition

Compounds with a trifluoromethyl group have shown improved potency in inhibiting enzymes like reverse transcriptase, which is essential in the treatment of retroviral infections such as HIV. The presence of this group can lower the pKa of the cyclic carbamate, facilitating key hydrogen bonding interactions with the target protein, thereby increasing the efficacy of the inhibitor .

Chemical Synthesis: Fluorinated Building Blocks

As a fluorinated building block, tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate can be used in the synthesis of more complex molecules. The trifluoromethyl group is particularly valuable in organic synthesis due to its ability to influence the reactivity and electronic properties of molecules .

properties

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-5-7-14-4-6(16-7)10(11,12)13/h4H,5H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXSWAMYOBWCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate

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